4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic Acid: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic Acid: Structural Properties, Synthetic Methodologies, and Applications in Medicinal Chemistry
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide & Whitepaper
Executive Summary
In modern drug discovery, the identification and utilization of "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—are paramount. 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid (CAS: 951920-03-9) is a highly versatile, bifunctional building block that perfectly embodies this concept.
This molecule marries the lipophilic, π -stacking capabilities of a 4-methylthiazole ring with the electrostatic and hydrogen-bonding potential of a benzoic acid moiety, bridged by a conformationally flexible methoxy ether linker. This technical guide provides an authoritative breakdown of its physicochemical properties, the mechanistic causality behind its synthesis, and its strategic utility in rational drug design.
Physicochemical Profiling & Structural Analysis
Before integrating a building block into a combinatorial library or a lead optimization campaign, its physicochemical parameters must be rigorously evaluated to ensure it does not violate Lipinski’s Rule of Five downstream. The properties of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid make it an ideal fragment-sized starting material.
Quantitative Data Summary
| Physicochemical Property | Value |
| Chemical Name | 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid |
| CAS Registry Number | 951920-03-9 |
| Molecular Formula | C 12 H 11 NO 3 S |
| Molecular Weight | 249.29 g/mol |
| Hydrogen Bond Donors (HBD) | 1 (Carboxylic acid -OH) |
| Hydrogen Bond Acceptors (HBA) | 4 (Thiazole N, Ether O, Carboxylic acid 2xO) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | 87.7 Ų |
| Predicted LogP | ~2.8 |
Structural Rationale: The TPSA of 87.7 Ų ensures that derivatives synthesized from this core (e.g., amides) will typically remain well within the optimal range (< 140 Ų) for favorable oral bioavailability and cellular permeability. Furthermore, the low molecular weight (249.29 g/mol ) provides ample "budget" for the addition of complex amine appendages during lead optimization without exceeding the 500 Da threshold.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of this compound relies on a highly robust, two-step sequence: a Williamson ether synthesis followed by ester saponification [3]. The protocol described below is designed as a self-validating system—each step includes specific in-process controls (TLC/LC-MS) to ensure mechanistic fidelity before proceeding.
Step 1: Williamson Ether Synthesis
Objective: Form the ether linkage between the thiazole and the phenyl ring.
-
Reagent Preparation: Dissolve methyl 4-hydroxybenzoate (1.0 eq) and 2-(chloromethyl)-4-methyl-1,3-thiazole hydrochloride (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq) in a single portion.
-
Thermal Activation: Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.
-
Validation (In-Process Control): Monitor via LC-MS. The disappearance of the phenol peak and the emergence of the intermediate ester mass ( [M+H]+ = 264.1) validates the completion of the S N 2 substitution.
-
Workup: Quench with water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine (to remove DMF), dry over Na₂SO₄, and concentrate.
Causality Insight: Why K₂CO₃ and DMF? K₂CO₃ is a mild, insoluble base that selectively deprotonates the phenol (pKa ~10) to form a highly nucleophilic phenoxide without risking premature hydrolysis of the methyl ester. DMF, a polar aprotic solvent, selectively solvates the potassium cation, leaving the phenoxide "naked" and highly reactive for the S N 2 attack on the primary alkyl chloride.
Step 2: Saponification (Ester Hydrolysis)
Objective: Unmask the carboxylic acid for downstream coupling.
-
Solvent System: Dissolve the intermediate ester in a 2:1:1 mixture of Tetrahydrofuran (THF), Methanol (MeOH), and Water.
-
Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O) (3.0 eq) at room temperature. Stir for 2–4 hours.
-
Validation: Monitor via TLC (EtOAc/Hexane). The ester spot will disappear, replaced by a baseline spot (the lithium salt of the product).
-
Acidification & Isolation: Concentrate the mixture to remove organic solvents. Dilute the aqueous layer with water, cool to 0°C, and carefully acidify with 1M HCl to pH ~3. The target compound, 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid, will precipitate as a white/off-white solid. Filter and dry under a vacuum.
Causality Insight: Why LiOH in a mixed solvent? The THF/MeOH/Water system is critical because it homogenizes the highly lipophilic ester and the aqueous hydroxide. The Lithium cation (Li⁺) acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing the electrophilicity of the carbonyl carbon and drastically accelerating the hydroxide attack.
Fig 1: Two-step synthetic workflow for 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid.
Mechanistic Pathways & Pharmacophore Utility
The architectural brilliance of 4-[(4-Methyl-1,3-thiazol-2-yl)methoxy]benzoic acid lies in its dual-pharmacophore nature. The thiazole ring is widely recognized as a privileged scaffold in medicinal chemistry [1], frequently appearing in fragment-based drug discovery campaigns due to its favorable physicochemical profile and metabolic stability [2].
When this building block is incorporated into a drug candidate, it typically engages target proteins via three distinct mechanistic modes:
-
The Carboxylic Acid (or resulting Amide) Anchor: The para-substituted benzoic acid serves as a primary anchoring point. In its free acid form, it can form robust salt bridges with basic amino acid residues (e.g., Arginine, Lysine) within a receptor pocket. If converted to an amide, it acts as a directional hydrogen-bond donor/acceptor.
-
The Methoxy Ether Linker: The -O-CH₂- bridge provides critical rotational degrees of freedom. This flexibility allows the molecule to adopt a bioactive conformation, minimizing the entropic penalty upon binding.
-
The 4-Methylthiazole Ring: The sulfur and nitrogen heteroatoms in the thiazole ring can act as weak hydrogen bond acceptors, while the aromatic system engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine). The 4-methyl group provides a small lipophilic bump that can occupy adjacent hydrophobic sub-pockets, enhancing binding affinity.
Fig 2: Pharmacophore interaction model of the bifunctional building block within a target pocket.
Downstream Applications in Drug Development
For drug development professionals, the primary utility of CAS 951920-03-9 is as an electrophilic partner in amide coupling reactions .
By reacting the free carboxylic acid with diverse primary or secondary amines using standard coupling reagents (e.g., HATU, EDC/HOBt, and DIPEA in DMF), researchers can rapidly generate libraries of thiazole-containing benzamides. These libraries are highly sought after in high-throughput screening (HTS) campaigns targeting:
-
Kinase Inhibitors: Where the thiazole ring often mimics the adenine core of ATP.
-
GPCR Modulators: Where the elongated, flexible nature of the molecule allows it to span transmembrane binding domains.
-
Nuclear Receptor Agonists: Particularly PPAR γ agonists, where lipophilic tail-groups attached to acidic head-groups are a canonical design strategy.
References
-
Cascioferro, S., Parrino, B., Carbone, D., Schillaci, D., Giovannetti, E., Cirrincione, G., & Diana, P. (2020). "Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance." Journal of Medicinal Chemistry, 63(15), 7923-7956.[Link]
-
Gobec, M., et al. (2022). "Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?" ACS Medicinal Chemistry Letters, 13(11), 1754-1760.[Link]
-
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons.[Link]
